molecular formula C26H21N3O5S B1246926 Renilla luciferyl sulfate

Renilla luciferyl sulfate

Cat. No. B1246926
M. Wt: 487.5 g/mol
InChI Key: FWTNBXHOBWPZGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Renilla luciferyl sulfate is a heterocyclyl sulfate. It derives from a Renilla luciferin. It is a conjugate acid of a Renilla luciferyl sulfate(1-).

Scientific Research Applications

1. Biochemical Properties and Synthesis

Renilla luciferyl sulfate, found in the coelenterate Renilla reniformis, is stored as a sulfate derivative. Its chemical behavior and infrared absorption characteristics suggest that the sulfate moiety is linked to luciferin via an acid sulfate linkage. This was confirmed by synthesizing luciferyl sulfate from luciferin and sulfamic acid, with properties identical to the natural compound. Both require luciferin sulfokinase and 3′,5′-diphosphoadenosine for light production, in addition to luciferase and O2, with identical kinetics of light emission (Hori, Nakano, & Cormier, 1972).

2. Bioluminescence in Coelenterates

Studies show that the chemical requirements for bioluminescence in various coelenterates are similar or identical to those in Renilla. Components required for luminescence in these organisms include luciferyl sulfate, luciferase, and luciferin sulfokinase. These components, isolated from different coelenterates, react similarly in the Renilla bioluminescent system (Cormier et al., 1973).

3. Applications in Bioluminescence Research

The Renilla bioluminescence system, including proteins and substrates involved in light emission, has significant research applications. The molecular basis of Renilla bioluminescence and the control mechanisms of its nerve-linked system are key areas of study. The role of 3´,5´-diphosphoadenosine in converting luciferyl sulfate to coelenterate-type luciferin via luciferin sulfokinase is crucial (Cormier, 1978).

4. Genetic and Molecular Studies

The luciferin sulfokinase gene from Renilla was identified using proteomic and transcriptomic approaches. Multiple isoforms of coelenterazine sulfotransferase were discovered in Renilla muelleri, providing insights into the molecular biology of bioluminescence (Tzertzinis et al., 2022).

properties

Product Name

Renilla luciferyl sulfate

Molecular Formula

C26H21N3O5S

Molecular Weight

487.5 g/mol

IUPAC Name

[2,8-dibenzyl-6-(4-hydroxyphenyl)imidazo[1,2-a]pyrazin-3-yl] hydrogen sulfate

InChI

InChI=1S/C26H21N3O5S/c30-21-13-11-20(12-14-21)24-17-29-25(22(27-24)15-18-7-3-1-4-8-18)28-23(26(29)34-35(31,32)33)16-19-9-5-2-6-10-19/h1-14,17,30H,15-16H2,(H,31,32,33)

InChI Key

FWTNBXHOBWPZGV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC2=C(N3C=C(N=C(C3=N2)CC4=CC=CC=C4)C5=CC=C(C=C5)O)OS(=O)(=O)O

Canonical SMILES

C1=CC=C(C=C1)CC2=C(N3C=C(N=C(C3=N2)CC4=CC=CC=C4)C5=CC=C(C=C5)O)OS(=O)(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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